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An In-depth Technical Guide to 1-(3-Fluorophenyl)cyclohexanecarbonitrile

Executive Summary: This document provides a comprehensive technical overview of 1-(3-
Fluorophenyl)cyclohexanecarbonitrile (CAS No. 214262-91-6), a key chemical intermediate
in the fields of pharmaceutical research and fine chemical synthesis. This guide details its
physicochemical properties, outlines a plausible synthetic pathway with mechanistic insights,
and describes standard analytical techniques for its characterization. Furthermore, it explores
its potential applications as a structural motif in drug discovery and addresses critical safety
and handling protocols based on data from structurally analogous compounds. This paper is
intended for researchers, chemists, and professionals in drug development who require a
detailed understanding of this compound for laboratory and industrial applications.

Chemical Identity and Significance

1-(3-Fluorophenyl)cyclohexanecarbonitrile is an aromatic nitrile compound characterized by
a cyclohexanecarbonitrile core substituted with a 3-fluorophenyl group at the alpha position. Its
strategic importance lies in its utility as a versatile building block. The presence of the fluorine
atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a
parent molecule, such as metabolic stability and binding affinity, making it a valuable moiety in
medicinal chemistry.[1] The nitrile group is a key functional handle, readily convertible to other
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important functionalities like amines, carboxylic acids, and amides, thus providing a gateway to
a diverse range of more complex molecular architectures.

Key ldentifiers:
e CAS Number: 214262-91-6[2]
e Molecular Formula: C13H14FN[2][3]

e Synonyms: 1-(3-Fluorophenyl)cyclohexane-1-carbonitrile, Cyclohexanecarbonitrile, 1-(3-
fluorophenyl)-[2]

Caption: Chemical structure of 1-(3-Fluorophenyl)cyclohexanecarbonitrile.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in synthesis,
dictating purification methods, reaction conditions, and storage requirements. The data below
has been aggregated from chemical supplier databases.

Property Value Source
Molecular Weight 203.26 g/mol [3]
Exact Mass 203.111027613 Da [2]
Appearance N.ot spe.c.ified., IiI.<er a solid or
high-boiling liquid
Density 1.09 g/cm3 [2]
Boiling Point 329°C at 760 mmHg [2]
Flash Point 142.2°C [2]
Refractive Index 1.517 -1.529 [2][3]
XLogP3 3.6 (2]
Topological Polar Surface Area  23.8 A2 [2]
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Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of 1-(3-Fluorophenyl)cyclohexanecarbonitrile
IS not readily available, a highly plausible and efficient synthetic route can be devised based on
established organic chemistry principles for a-arylation of nitriles. A common method involves
the reaction of a carbanion intermediate with an alkylating agent.

A logical approach is the reaction of 3-Fluorophenylacetonitrile with 1,5-Dibromopentane under
strongly basic conditions.

Proposed Reaction: 3-Fluorophenylacetonitrile + 1,5-Dibromopentane — 1-(3-
Fluorophenyl)cyclohexanecarbonitrile

Mechanism:

» Deprotonation: A strong, non-nucleophilic base, such as Sodium Hydride (NaH) or Lithium
Diisopropylamide (LDA), abstracts the acidic a-proton from 3-fluorophenylacetonitrile. This
step is crucial as it generates a resonance-stabilized carbanion, which is a potent
nucleophile.

» Nucleophilic Attack (Sn2): The generated carbanion attacks one of the electrophilic carbon
atoms of 1,5-dibromopentane, displacing a bromide ion in an Sn2 reaction. This forms an
intermediate, 7-bromo-2-(3-fluorophenyl)heptanenitrile.

» Intramolecular Cyclization: A second equivalent of the base deprotonates the same a-
carbon. The resulting carbanion then undergoes an intramolecular S»2 reaction, attacking
the carbon atom bonded to the remaining bromine. This ring-closing step forms the stable
cyclohexane ring and yields the final product.

This one-pot synthesis is often favored for its efficiency, though it requires careful control of
stoichiometry and reaction conditions to minimize polymerization and other side reactions.[4]
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Caption: Proposed synthetic pathway for 1-(3-Fluorophenyl)cyclohexanecarbonitrile.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is achieved through a
combination of spectroscopic methods.[5]
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Caption: Standard analytical workflow for structural elucidation.
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» 'H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The
aromatic protons on the 3-fluorophenyl ring would appear in the downfield region (& = 7.0-7.5
ppm), exhibiting complex splitting patterns due to proton-proton and proton-fluorine coupling.
The ten protons of the cyclohexane ring would resonate in the upfield aliphatic region (6 =
1.5-2.5 ppm) as a series of broad, overlapping multiplets.

e 13C NMR Spectroscopy: The carbon spectrum would reveal 13 distinct signals. Key signals
include the nitrile carbon (C=N) around & = 120-125 ppm, the quaternary a-carbon, and
multiple signals for the aromatic carbons, with some showing splitting due to coupling with
the fluorine atom (C-F coupling). The six aliphatic carbons of the cyclohexane ring would
appear in the & = 20-40 ppm range.

« Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum would be a
sharp, strong absorption band around 2230-2250 cm~1, which is indicative of the C=N
(nitrile) stretching vibration.[6] Other expected absorptions include C-H stretches for the
aromatic ring (= 3000-3100 cm~1) and the aliphatic ring (= 2850-2950 cm~1), and a C-F
stretch typically found in the 1000-1300 cm~1 region.

e Mass Spectrometry (MS): Electron Impact (El) or Electrospray lonization (ESI) mass
spectrometry would be used to confirm the molecular weight. The molecular ion peak (M*)
should be observed at an m/z ratio corresponding to the molecular weight of 203.26.[7]

Applications in Research and Drug Development

While direct applications of 1-(3-Fluorophenyl)cyclohexanecarbonitrile are not extensively
documented, its structure is highly relevant to medicinal chemistry and drug discovery. It serves
as an important intermediate for synthesizing more complex molecules with potential
therapeutic value.

o Scaffold for CNS Agents: The cyclohexylphenyl motif is present in various centrally active
compounds. The nitrile group can be reduced to a primary amine, a common
pharmacophore in drugs targeting the central nervous system.

e Precursor for Carboxylic Acids: Hydrolysis of the nitrile group provides the corresponding
carboxylic acid, 1-(3-fluorophenyl)cyclohexanecarboxylic acid. This class of compounds has
been investigated for various therapeutic targets. For instance, a related analogue, 4-(8-(3-
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fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, was developed as a
potent PDE4 inhibitor for treating Chronic Obstructive Pulmonary Disease (COPD).[8]

o Fragment-Based Drug Design: As a relatively small and rigid molecule containing desirable
features (a fluorinated aromatic ring, a lipophilic aliphatic ring), it can be used as a starting
fragment in fragment-based drug discovery campaigns to build more potent and selective
inhibitors for various enzyme targets. Cyclohexane-1,3-dione derivatives, a related structural
class, have been investigated as potential anticancer agents.[9]

Safety and Handling

No specific toxicology data for 1-(3-Fluorophenyl)cyclohexanecarbonitrile is available.
Therefore, a conservative approach to safety, based on data for structurally similar compounds
like other aromatic nitriles and fluorinated compounds, is mandatory.[10]

Emergency Overview: Based on analogous compounds, this substance should be treated as
harmful and an irritant.[11]

e Hazard Codes: Xn (Harmful).[3]

e Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed),
R36/37/38 (Irritating to eyes, respiratory system, and skin).[3]

Primary Hazards:

¢ Cyanide Release: A significant hazard associated with many nitriles is their potential to be
metabolized in the body to release cyanide. Cyanide is a potent cellular poison that inhibits
cytochrome oxidase, impairing cellular respiration. Symptoms of cyanide poisoning can
include headache, dizziness, weakness, unconsciousness, convulsions, and death.[11]

e [Irritation: The compound is expected to cause irritation to the skin, eyes, and respiratory
tract.[11]

o Toxicity: It is likely to be harmful or toxic if ingested, inhaled, or absorbed through the skin.
[10]

Handling and Personal Protective Equipment (PPE):
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o Ventilation: All work should be conducted in a well-ventilated chemical fume hood to
minimize inhalation of vapors or potential dust.

» Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin
contact.

o Eye Protection: Use chemical safety goggles or a face shield.
e Lab Coat: A standard laboratory coat should be worn.

o First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If
inhaled, move to fresh air. If swallowed, seek immediate medical attention. An antidote kit for
cyanide poisoning should be readily available in facilities where significant quantities of
nitriles are handled.[11]

Experimental Protocol: Synthesis

The following is a representative, step-by-step protocol for the synthesis of 1-(3-
Fluorophenyl)cyclohexanecarbonitrile based on the proposed pathway.

Materials:

3-Fluorophenylacetonitrile

e 1,5-Dibromopentane

e Sodium Hydride (NaH), 60% dispersion in mineral oil

¢ Anhydrous Tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution
o Saturated aqueous sodium chloride (brine) solution

e Anhydrous magnesium sulfate (MgSQOa)

o Ethyl acetate
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e Hexanes
Procedure:

o Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (2.2
equivalents). The mineral oil is removed by washing with anhydrous hexanes under a
nitrogen atmosphere. Anhydrous THF is then added.

e Carbanion Formation: The flask is cooled to 0°C in an ice bath. 3-Fluorophenylacetonitrile
(1.0 equivalent) dissolved in anhydrous THF is added dropwise to the NaH suspension. The
mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and
stirred for an additional hour to ensure complete deprotonation.

o Alkylation: 1,5-Dibromopentane (1.1 equivalents) is added dropwise to the reaction mixture.

o Cyclization: The reaction mixture is heated to reflux (approx. 66°C for THF) and maintained
for 12-18 hours. The progress of the reaction should be monitored by Thin Layer
Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

o Workup: After cooling to room temperature, the reaction is carefully quenched by the slow
addition of saturated aqueous NHa4Cl solution to neutralize any remaining NaH. The mixture
is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl
acetate.

 Purification: The combined organic layers are washed with water and then brine, dried over
anhydrous MgSOu, filtered, and the solvent is removed under reduced pressure using a
rotary evaporator.

 Final Purification: The resulting crude oil or solid is purified by column chromatography on
silica gel using a hexanes/ethyl acetate gradient to yield the pure 1-(3-
Fluorophenyl)cyclohexanecarbonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. cas 124276-55-7|| where to buy 1-(3-Fluorophenyl)cyclopropanecarbonitrile
[english.chemenu.com]

2. echemi.com [echemi.com]
3. 1-(3-FLUOROPHENYL)CYCLOHEXANECARBONITRILE [chemicalbook.com]

4. EP1170282A1 - Process for the preparation of hexane 1,3,6-tricarbonitrile - Google
Patents [patents.google.com]

5. youtube.com [youtube.com]
6. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
7. vanderbilt.edu [vanderbilt.edu]

8. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-
yhtranscyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic
Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Bruice)/13%3A_Mass_Spectrometry_Infrared_Spectroscopy_and_UVVis_Spectroscopy
https://www.jocpr.com/articles/multicomponent-reactions-of-cyclohexan13dione-to-synthesize-heterocyclic-derivatives-with-cmet-enzymatic-activity-an.pdf
https://www.youtube.com/watch?v=1DAX2-S1O8M
https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Tamary-Al-Ghamdi/4b85c391741525a81e97d4323e20e83b400a014a
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8744955/
https://www.chem.ucla.edu/~webspectra/
https://pubmed.ncbi.nlm.nih.gov/26313725/
https://www.benchchem.com/product/b1605641?utm_src=pdf-custom-synthesis
https://english.chemenu.com/products/124276-55-7.html
https://english.chemenu.com/products/124276-55-7.html
https://www.echemi.com/products/pd2110065776-1-3-fluorophenylcyclohexane-1-carbonitrile.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB6260679.aspx
https://patents.google.com/patent/EP1170282A1/en
https://patents.google.com/patent/EP1170282A1/en
https://www.youtube.com/watch?v=DnntozJfUhw
https://webspectra.chem.ucla.edu//
https://www.vanderbilt.edu/AnS/Chemistry/Rizzo/Chem220b/Ch13.pdf
https://pubmed.ncbi.nlm.nih.gov/26288344/
https://pubmed.ncbi.nlm.nih.gov/26288344/
https://pubmed.ncbi.nlm.nih.gov/26288344/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

9. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR
Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach -
PMC [pmc.ncbi.nlm.nih.gov]

e 10. dept.harpercollege.edu [dept.harpercollege.edu]
e 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

 To cite this document: BenchChem. [1-(3-Fluorophenyl)cyclohexanecarbonitrile CAS number
information]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605641#1-3-fluorophenyl-cyclohexanecarbonitrile-
cas-number-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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